molecular formula C7H5FN2 B1330671 4-fluoro-1H-benzimidazole CAS No. 5847-89-2

4-fluoro-1H-benzimidazole

Cat. No.: B1330671
CAS No.: 5847-89-2
M. Wt: 136.13 g/mol
InChI Key: QUQMWOHZXVXIBI-UHFFFAOYSA-N
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Description

4-Fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the fourth position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purine, a fundamental component of nucleic acids.

Scientific Research Applications

4-Fluoro-1H-benzimidazole has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-fluoro-1H-benzimidazole . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

4-Fluoro-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities . Benzimidazole derivatives have been reported to act as urease inhibitors , suggesting that urease could be a potential target of this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in various organisms.

Mode of Action

For instance, the antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis . As a urease inhibitor, this compound might interact with the active site of the enzyme, inhibiting its activity and thereby disrupting nitrogen metabolism.

Pharmacokinetics

The presence of fluorine atoms in benzimidazole derivatives has been reported to modulate the chemical and physical properties, biological activity, pharmacodynamics, and pharmacokinetics of these compounds . Fluorine atoms can increase a drug’s selectivity and lipophilicity, potentially enhancing its bioavailability and antimicrobial activities by improving cell penetration .

Result of Action

The primary result of the action of this compound would be the inhibition of urease activity, leading to disruption of the urea cycle. This could result in various molecular and cellular effects, depending on the specific role of urease and the urea cycle in the organism. For instance, in bacteria, this could lead to an inhibition of growth or even cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method includes the reaction of 4-fluoro-2-nitroaniline with formic acid under acidic conditions, followed by reduction of the nitro group to an amine, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization processes. The use of metal catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro groups and subsequent cyclization under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced, altering its electronic properties and reactivity.

    Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products:

    Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be synthesized.

    Oxidized or Reduced Derivatives: Products with altered oxidation states of the benzimidazole ring.

Comparison with Similar Compounds

  • 4-Chloro-1H-benzimidazole
  • 4-Bromo-1H-benzimidazole
  • 4-Iodo-1H-benzimidazole

Comparison: 4-Fluoro-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often resulting in enhanced biological activity and stability .

Properties

IUPAC Name

4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMWOHZXVXIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323081
Record name 4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5847-89-2
Record name 5847-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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